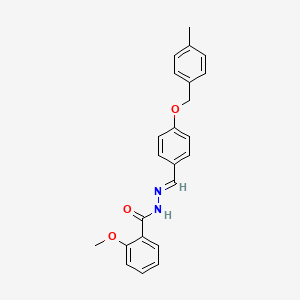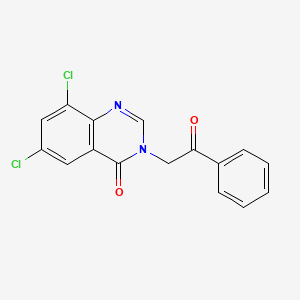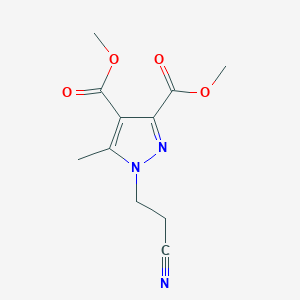
Dimethyl 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-氰乙基)-5-甲基-1H-吡唑-3,4-二羧酸二甲酯是一种化学化合物,分子式为C10H11N3O4。它是吡唑的衍生物,吡唑是一种五元杂环化合物,包含三个碳原子和两个氮原子。
准备方法
合成路线和反应条件
1-(2-氰乙基)-5-甲基-1H-吡唑-3,4-二羧酸二甲酯的合成通常涉及在催化剂存在下,1-(2-氰乙基)-5-甲基-1H-吡唑-3,4-二羧酸与甲醇反应。反应条件通常包括将混合物回流数小时以确保酯化完全。
工业生产方法
该化合物的工业生产方法可能涉及使用连续流动反应器的规模化酯化过程。这些反应器可以精确控制反应条件,例如温度和压力,以优化产率和纯度。
化学反应分析
反应类型
1-(2-氰乙基)-5-甲基-1H-吡唑-3,4-二羧酸二甲酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的吡唑衍生物。
还原: 还原反应可以将氰基转化为胺基。
取代: 酯基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用还原剂,例如氢化铝锂 (LiAlH4) 或在催化剂存在下的氢气 (H2)。
取代: 胺或醇等亲核试剂可以在碱性或酸性条件下用于取代反应。
主要形成的产物
氧化: 氧化的吡唑衍生物。
还原: 氨基取代的吡唑衍生物。
取代: 各种取代的吡唑酯。
科学研究应用
1-(2-氰乙基)-5-甲基-1H-吡唑-3,4-二羧酸二甲酯有几个科学研究应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 由于其能够与生物靶标相互作用,因此被探索为潜在的候选药物。
工业: 用于生产特种化学品和材料。
作用机制
1-(2-氰乙基)-5-甲基-1H-吡唑-3,4-二羧酸二甲酯的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以与这些靶标结合并调节它们的活性,从而导致各种生物学效应。所涉及的确切途径取决于具体的应用和靶标。
相似化合物的比较
类似化合物
1-(2-氰乙基)-1H-吡唑-3,4-二羧酸二甲酯: 一种化学性质相似的密切相关化合物。
1-(2-氰乙基)吡咯: 另一种具有氰乙基的化合物,用于不同的应用。
独特性
1-(2-氰乙基)-5-甲基-1H-吡唑-3,4-二羧酸二甲酯由于其在吡唑环上的特定取代模式而独一无二,这赋予了其独特的化学和生物学性质。这种独特性使其成为研究和工业应用中的宝贵化合物。
属性
CAS 编号 |
853349-15-2 |
|---|---|
分子式 |
C11H13N3O4 |
分子量 |
251.24 g/mol |
IUPAC 名称 |
dimethyl 1-(2-cyanoethyl)-5-methylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C11H13N3O4/c1-7-8(10(15)17-2)9(11(16)18-3)13-14(7)6-4-5-12/h4,6H2,1-3H3 |
InChI 键 |
JWAOJYWKCDHIFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CCC#N)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





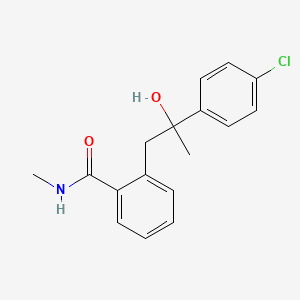

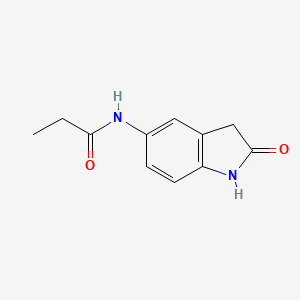


![Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate](/img/structure/B11940264.png)
